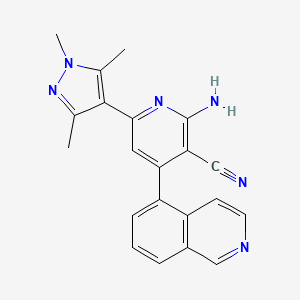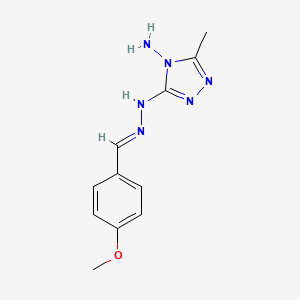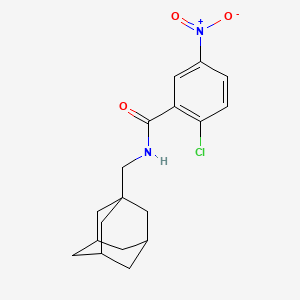
2-amino-4-isoquinolin-5-yl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-4-isoquinolin-5-yl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)nicotinonitrile, also known as TPN-6, is a novel compound that has shown potential in various scientific research applications.
Mecanismo De Acción
The mechanism of action of 2-amino-4-isoquinolin-5-yl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)nicotinonitrile involves the inhibition of the protein kinase activity of Aurora-A and Aurora-B, which are essential for cell division and proliferation. By inhibiting these proteins, this compound disrupts the cell cycle and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer properties, this compound has also been found to have other biochemical and physiological effects. It has been shown to inhibit the production of nitric oxide, which is involved in inflammation and immune response. This compound has also been found to have antioxidant properties, which may be beneficial in preventing oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-amino-4-isoquinolin-5-yl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)nicotinonitrile is its high potency and selectivity towards Aurora-A and Aurora-B kinases. This makes it an ideal candidate for further development as an anticancer agent. However, one of the limitations of this compound is its low solubility in water, which may affect its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several future directions for the study of 2-amino-4-isoquinolin-5-yl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)nicotinonitrile. One direction is to further investigate its potential as an anticancer agent, including its efficacy in vivo and its potential use in combination with other anticancer drugs. Another direction is to explore its potential use in other diseases, such as inflammation and oxidative stress-related diseases. Additionally, further research is needed to improve the solubility and bioavailability of this compound for better clinical application.
Conclusion:
In conclusion, this compound is a novel compound with promising potential in various scientific research applications, particularly in the field of cancer research. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and to develop it as an effective and safe therapeutic agent.
Métodos De Síntesis
The synthesis of 2-amino-4-isoquinolin-5-yl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)nicotinonitrile involves the reaction of 2-amino-4-isoquinolinecarboxylic acid with 1,3,5-trimethyl-1H-pyrazol-4-ylamine and 2-cyano-6-(dimethylamino)pyridine in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and dimethylformamide (DMF). The crude product is then purified using column chromatography, resulting in this compound with a yield of 70-80%.
Aplicaciones Científicas De Investigación
2-amino-4-isoquinolin-5-yl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)nicotinonitrile has been studied extensively for its potential use in various scientific research applications. One of its main applications is in the field of cancer research, where it has shown promising results as an anticancer agent. This compound has been found to inhibit the growth and proliferation of various cancer cells, including breast, lung, colon, and prostate cancer cells.
Propiedades
IUPAC Name |
2-amino-4-isoquinolin-5-yl-6-(1,3,5-trimethylpyrazol-4-yl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6/c1-12-20(13(2)27(3)26-12)19-9-17(18(10-22)21(23)25-19)16-6-4-5-14-11-24-8-7-15(14)16/h4-9,11H,1-3H3,(H2,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJYQQBVOIJZZPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C2=NC(=C(C(=C2)C3=CC=CC4=C3C=CN=C4)C#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(2-bromobenzylidene)-3-(difluoromethyl)-6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B5299692.png)

![N-ethyl-2-[(3R*,3aR*,7aR*)-3-phenylhexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]isonicotinamide](/img/structure/B5299714.png)
![N-{2-[(5-ethylpyrazolo[1,5-a]pyrimidin-7-yl)amino]ethyl}isonicotinamide](/img/structure/B5299732.png)
![3-{[3-(2-fluorophenyl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl]carbonyl}-1,4,6-trimethylpyridin-2(1H)-one](/img/structure/B5299734.png)
![2-(methylthio)-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one](/img/structure/B5299737.png)
![6-[(1S*,6R*)-4-oxo-3,9-diazabicyclo[4.2.1]non-9-yl]-N-[(3-propylisoxazol-5-yl)methyl]nicotinamide](/img/structure/B5299744.png)
![1-(3-methylphenyl)-4-(4-methylphenyl)-4,7-dihydrofuro[3,4-b]pyridine-2,5(1H,3H)-dione](/img/structure/B5299758.png)
![2-[3-({[5-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}methyl)-1-piperidinyl]ethanol](/img/structure/B5299762.png)
![3-(4-chlorophenyl)-N-{[(4-nitrophenyl)amino]carbonothioyl}acrylamide](/img/structure/B5299769.png)
![N-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]-2-oxo-2-pyridin-3-ylacetamide](/img/structure/B5299782.png)
![N-{1-[1-(2-amino-1-methyl-2-oxoethyl)piperidin-4-yl]-1H-pyrazol-5-yl}-2-methoxybenzamide](/img/structure/B5299787.png)
![5-[(1,3-benzodioxol-5-yloxy)methyl]-N-(tetrahydrofuran-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5299788.png)
